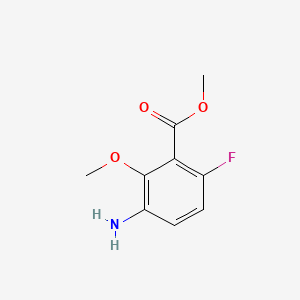

Methyl 3-amino-6-fluoro-2-methoxybenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 3-amino-6-fluoro-2-methoxybenzoate” is an organic compound with the molecular formula C9H10FNO3 . It is used in the field of organic synthesis .

Synthesis Analysis

The synthesis of “Methyl 3-amino-6-fluoro-2-methoxybenzoate” involves a reaction with hydrogen in methanol at 20℃ for 60 hours under an inert atmosphere . The starting material, methyl 6-fluoro-2-methoxy-3-nitrobenzoate, is dissolved in methanol, and 10% palladium on activated carbon is added . After stirring for 60 hours under an atmosphere of hydrogen at ambient temperature and pressure, the mixture is filtered to remove the solid catalyst and washed with methanol . The filtrate is then concentrated to give the final product .Molecular Structure Analysis

The molecular weight of “Methyl 3-amino-6-fluoro-2-methoxybenzoate” is 199.18 . The InChI Key is OXIXBTNLXLNCFX-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

“Methyl 3-amino-6-fluoro-2-methoxybenzoate” should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . The boiling point is not specified .Aplicaciones Científicas De Investigación

Fluorinated Compounds in Medicinal Chemistry

Fluorinated compounds, such as those derived from benzothiazoles, have shown significant promise in medicinal chemistry. For instance, fluorinated 2-arylbenzothiazoles exhibit potent and selective inhibitory activity against various cancer cell lines, including breast, lung, and colon cancer, making them potential antitumor drugs. These compounds serve as novel probes for imaging techniques like positron emission tomography (PET) to image tyrosine kinase in cancers (Wang et al., 2006).

Antiviral and Antibacterial Agents

Derivatives containing fluoroaromatic moieties have also been explored for their antiviral and antibacterial properties. Novel a-aminophosphonates containing 6-fluorobenzothiazole moiety derivatives, synthesized through a one-pot reaction under microwave irradiation, showed promising activities against tobacco mosaic virus (TMV) and potato virus Y (PVY), suggesting their potential as antiviral agents (Xie et al., 2017).

Chemical Synthesis and Characterization

The development of synthetic methods for fluoroaromatic compounds is crucial for exploring their applications. A photochemical methodology for synthesizing 3-amino-5-pentafluorophenyl-1,2,4-oxadiazoles showcases the use of fluorinated compounds in creating novel chemical entities with potential application in various research fields (Buscemi et al., 2001).

Novel Ligand Synthesis for Metal Complexes

Fluorinated ligands play a vital role in the synthesis of metal complexes, which are studied for their potential in biological applications. The synthesis of novel ligands, such as 2-methyl-6-[(5-floro-benzothiazol-2-ylimino)-methyl]-2-methoxycyclohexa-1,5-dienol, and their metal complexes, has been characterized, revealing their structure and potential antibacterial and antioxidant properties (Ekennia et al., 2017).

Safety and Hazards

Propiedades

IUPAC Name |

methyl 3-amino-6-fluoro-2-methoxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO3/c1-13-8-6(11)4-3-5(10)7(8)9(12)14-2/h3-4H,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXIXBTNLXLNCFX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1C(=O)OC)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,5-Dihydro-2-[2-methyl-3-(1H-imidazol-5-ylmethyl)phenyl]-4,4-dimethyl-oxazole](/img/structure/B565925.png)

![alpha-[3-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)-2-methylphenyl]-1H-imidazole-5-methanol](/img/structure/B565928.png)

![1-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B565939.png)